![molecular formula C15H13ClFNO B4963890 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide](/img/structure/B4963890.png)
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising therapeutic candidate for CF.
Wirkmechanismus
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide acts as a potent inhibitor of CFTR channel activity by binding to a specific site on the protein. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the protein that prevents chloride ions from passing through the channel.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide has been shown to increase CFTR function in CF cell lines and animal models. This leads to increased chloride and fluid secretion, which can improve lung function and reduce mucus viscosity. 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide has also been shown to reduce inflammation and bacterial load in CF lungs, possibly by restoring normal ion transport and reducing the buildup of mucus.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide is a useful tool for studying CFTR function in vitro and in vivo. Its potent inhibitory effect allows for precise manipulation of CFTR activity, which can help researchers understand the underlying mechanisms of CF and develop new therapeutic strategies. However, 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide has some limitations, such as its potential off-target effects and limited solubility in aqueous solutions.
Zukünftige Richtungen
For research include optimizing the chemical structure of 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide to improve its pharmacological properties, developing new delivery methods to target CFTR in specific organs, and conducting clinical trials to assess its therapeutic potential in CF. Additionally, 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide may have applications beyond CF, such as in other ion channel-related diseases.
Synthesemethoden
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide was first synthesized by Ilaria Caci and colleagues in 2004. The synthesis involves the reaction of 6-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,3-dimethylaniline in the presence of a base to yield the amide product. The final step involves chlorination of the aromatic ring with chlorine gas in the presence of a catalyst to give the desired compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide has been extensively studied in vitro and in vivo for its potential therapeutic application in CF. In vitro studies have shown that 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide can increase CFTR function in CF cell lines carrying the most common CFTR mutation, F508del. In vivo studies in CF animal models have demonstrated that 2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide can improve lung function, decrease bacterial load, and reduce inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-5-3-8-13(10(9)2)18-15(19)14-11(16)6-4-7-12(14)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRRFQHALYSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylphenyl)-6-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.